molecular formula C12H18N2O2S B11864981 Ethyl 2-(azepan-1-yl)thiazole-4-carboxylate

Ethyl 2-(azepan-1-yl)thiazole-4-carboxylate

Cat. No.: B11864981
M. Wt: 254.35 g/mol
InChI Key: FYUJLSYRLVKZQX-UHFFFAOYSA-N
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Description

Ethyl 2-(azepan-1-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(azepan-1-yl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with azepane under specific conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azepan-1-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of ethyl 2-(azepan-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

ethyl 2-(azepan-1-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H18N2O2S/c1-2-16-11(15)10-9-17-12(13-10)14-7-5-3-4-6-8-14/h9H,2-8H2,1H3

InChI Key

FYUJLSYRLVKZQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCCCCC2

Origin of Product

United States

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